1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Overview
Description
“1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene” is an organic compound with the molecular formula C17H19BrO . It has a molecular weight of 319.24 . The compound is also known by its IUPAC name "1-(bromomethyl)-3-(tert-butyl)benzene" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3" .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 319.24 .Scientific Research Applications
Synthetic Applications in Molecular Electronics
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene and its related compounds have been utilized as precursors in the synthesis of molecular wires. Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene have been used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These compounds serve as crucial building blocks in the field of molecular electronics, enabling the construction of complex molecular structures (Stuhr-Hansen et al., 2005).
Catalysis and Pharmaceutical Applications
The compound and its derivatives have also found applications in catalysis and pharmaceutical synthesis. For example, derivatives of this compound have been utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process has significant implications in the pharmaceutical industry, particularly in the efficient preparation of chiral pharmaceutical ingredients with amino acid or secondary amine components (Imamoto et al., 2012).
Development of Polymers with Enhanced Properties
Furthermore, compounds related to this compound have been synthesized and polymerized to create poly(arylene ether ketone)s with pendant tertiary butyl groups. These polymers exhibit promising physical, thermal, mechanical, and adhesion properties, indicating potential applications in various industrial and engineering sectors (Yıldız et al., 2007).
Contributions to Synthesis and Characterization of Organic Compounds
In the realm of organic synthesis, derivatives of this compound have been instrumental in the total synthesis of biologically active, naturally occurring compounds. For instance, its derivatives have been used in the synthesis of complex organic molecules with specific regioselective O-demethylation patterns, contributing significantly to the field of natural product synthesis and chemical biology (Akbaba et al., 2010).
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group, a part of this compound, is involved in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways
Properties
IUPAC Name |
1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJPFTVOOIJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193129 | |
Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-79-4 | |
Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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